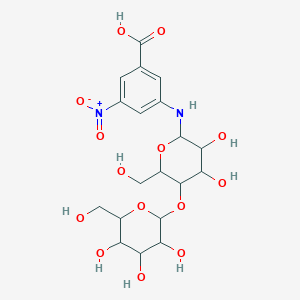
N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and hexopyranosyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-carboxy-5-nitrophenylboronic acid, which can be synthesized through the reaction of 3-nitrobenzoic acid with boronic acid under specific conditions . This intermediate is then coupled with hexopyranosyl units using glycosylation reactions, often catalyzed by Lewis acids or other suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism by which N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hexopyranosyl units can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-carboxy-5-nitrophenylboronic acid: Shares the nitrophenyl and carboxyl groups but lacks the hexopyranosyl units.
3-nitrobenzoic acid: Contains the nitrophenyl group but lacks the carboxyl and hexopyranosyl units.
Hexopyranosyl derivatives: Compounds with similar hexopyranosyl units but different functional groups.
Uniqueness
N-(3-carboxy-5-nitrophenyl)-4-O-hexopyranosylhexopyranosylamine is unique due to its combination of a nitrophenyl group with hexopyranosyl units, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C19H26N2O14 |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
3-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C19H26N2O14/c22-4-9-11(24)12(25)15(28)19(34-9)35-16-10(5-23)33-17(14(27)13(16)26)20-7-1-6(18(29)30)2-8(3-7)21(31)32/h1-3,9-17,19-20,22-28H,4-5H2,(H,29,30) |
Clave InChI |
WPAMIQRNOLMGDH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-propoxybenzamide](/img/structure/B11579449.png)
![methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579455.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-bromophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579463.png)
![8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione](/img/structure/B11579471.png)

![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579486.png)
![N-(4-ethoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579496.png)
![ethyl 3-oxo-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11579498.png)
![{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethyldithiocarbamate](/img/structure/B11579500.png)
methanethione](/img/structure/B11579501.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579505.png)
![(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11579516.png)
![1-(3-Chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579518.png)
![N-(2-methylpropyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579520.png)
